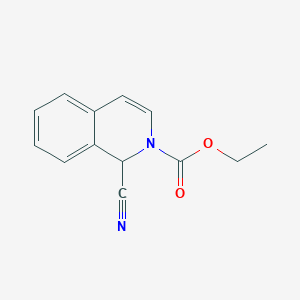
ethyl 1-cyano-1H-isoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 1-cyano-1H-isoquinoline-2-carboxylate is a chemical compound with a complex structure that includes an isoquinoline ring, a carboxylic acid group, a cyano group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyano-1H-isoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with cyanoacetic acid and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 1-cyano-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
ethyl 1-cyano-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-cyano-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester: Similar in structure but with different substituents.
Cyanoacetanilide derivatives: Share the cyano group and are used in similar synthetic applications.
Uniqueness
ethyl 1-cyano-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
17954-22-2 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
ethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
Clave InChI |
DCPDHZLDXSZNNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
SMILES canónico |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Key on ui other cas no. |
17954-22-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















